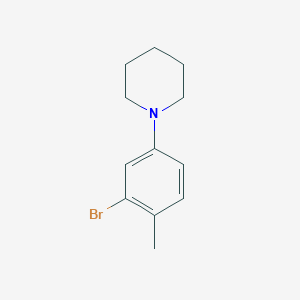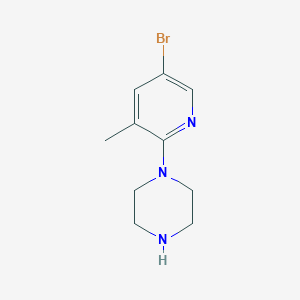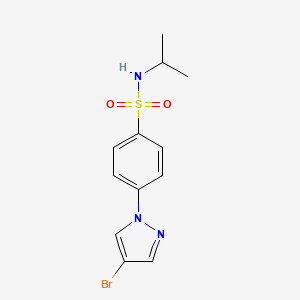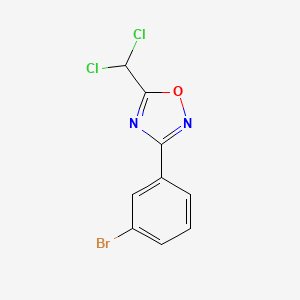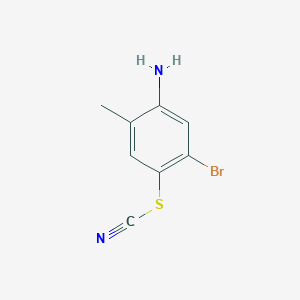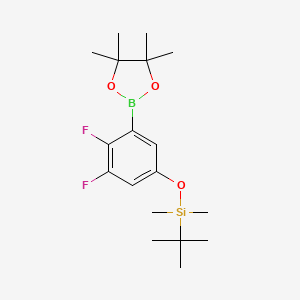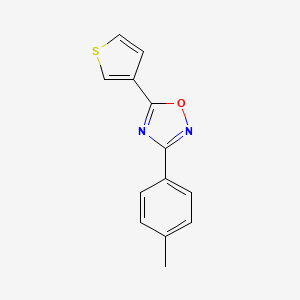
3-Phenyl-2-(pyridin-2-yl)propan-1-amine
Übersicht
Beschreibung
“3-Phenyl-2-(pyridin-2-yl)propan-1-amine” is a chemical compound with the molecular formula C14H16N2 and a molecular weight of 212.296 . It is a compound that can be obtained from suppliers like eMolecules .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl group, a pyridin-2-yl group, and a propan-1-amine group .Wissenschaftliche Forschungsanwendungen
Vibrational Analysis
- The compound has been studied using Fourier transform infrared (FT-IR) and FT-Raman spectra. These studies offer insights into the vibrational frequencies and fundamental modes of the compound, useful for understanding its chemical structure and interactions (Renuga, Karthikesan, & Muthu, 2014).
Fluorescent Properties
- Research includes the synthesis of asymmetric ligands like 3-phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and their complexation with metals like ZnCl2. These complexes exhibit fluorescence and phase transitions, relevant in material science and photoluminescence studies (Hiscock et al., 2019).
Coordination Chemistry
- The compound's derivatives have been used to create complexes with metals like Cadmium(II), providing insights into coordination chemistry and crystal structures. This is valuable for understanding the compound's potential in catalysis and material science (Hakimi et al., 2013).
Luminescent Materials
- Studies on derivatives of 3-Phenyl-2-(pyridin-2-yl)propan-1-amine in creating luminescent materials, especially platinum(II) complexes, have shown promising results. These materials are important in developing new lighting and display technologies (Vezzu et al., 2011).
Anticancer and Antioxidant Applications
- Synthesis of imidazo[1,2-a]pyrimidine derivatives of this compound has been explored for their potential in anticancer and antioxidant applications. Such studies are crucial in the development of new therapeutic agents (Rehan, Al Lami, & Alanee, 2021).
Structural Chemistry
- Research has focused on the tautomerism of related compounds, contributing to the understanding of chemical structure and stability, which is essential in pharmaceutical and material science applications (Strzemecka, 2007).
Bioorganic Chemistry
- Studies include the discovery of derivatives as melanin-concentrating hormone receptor-1 antagonists, highlighting its potential in therapeutic applications, particularly in endocrine and metabolic disorders (Huang et al., 2005).
Wirkmechanismus
Target of Action
It’s worth noting that amines, including 3-phenyl-2-(pyridin-2-yl)propan-1-amine, are classified according to the number of carbon atoms bonded directly to the nitrogen atom .
Mode of Action
It’s known that amines can interact with various biological targets due to their ability to donate a proton, accept a proton, or form a coordinate bond .
Biochemical Pathways
Amines are known to play a crucial role in many biochemical processes, including neurotransmission and the regulation of ph .
Pharmacokinetics
Amines are generally well absorbed and can be distributed throughout the body due to their polarity .
Result of Action
Amines are known to interact with various biological targets, leading to a wide range of physiological effects .
Action Environment
Factors such as ph and temperature can affect the stability and activity of amines .
Biochemische Analyse
Biochemical Properties
3-Phenyl-2-(pyridin-2-yl)propan-1-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain receptors and enzymes, influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites. These interactions are crucial for understanding the compound’s potential therapeutic effects and its role in biochemical pathways .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that are critical for cell growth and differentiation. Additionally, this compound can alter gene expression patterns, leading to changes in protein synthesis and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also interact with DNA or RNA, influencing gene expression and transcriptional activity. Understanding these molecular mechanisms is essential for elucidating the compound’s therapeutic potential and its impact on cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its efficacy and potency. Long-term exposure to this compound can result in sustained cellular responses or adaptive changes in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications. Understanding the dosage effects in animal models is essential for translating these findings to clinical settings .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall pharmacokinetics and pharmacodynamics. Understanding the metabolic pathways of this compound is essential for predicting its behavior in biological systems and optimizing its therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported by specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments. These transport mechanisms are essential for understanding the compound’s bioavailability and its potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .
Eigenschaften
IUPAC Name |
3-phenyl-2-pyridin-2-ylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c15-11-13(14-8-4-5-9-16-14)10-12-6-2-1-3-7-12/h1-9,13H,10-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLFXXFICMQGLRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



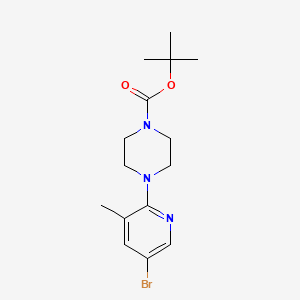

![2-(6-Bromobenzo[d][1,3]dioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1373267.png)
![(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid](/img/structure/B1373268.png)
